Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is an organic compound with the molecular formula C14H14BrNO4. It is characterized by the presence of a bromine atom, an ethyl ester group, and a 1,3-dioxoisoindolin-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the reaction of phthalimide-protected gamma-aminobutyric acid (Pht-GABA) with thionyl chloride in carbon tetrachloride (CCl4). The reaction mixture is refluxed at approximately 85°C for 1 hour and 15 minutes, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of thionyl chloride and carbon tetrachloride, however, requires careful handling and adherence to safety protocols due to their hazardous nature.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs under mild conditions with the use of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or thiols.
Reduction: Products include alcohols or amines.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has several scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological studies: It is employed in studies investigating the biological activity of isoindoline derivatives.
Industrial applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and interactions with biological molecules. The compound can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: This compound shares the isoindoline moiety and exhibits similar reactivity and applications.
N-isoindoline-1,3-diones: These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTWETDMTSVBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.